molecular formula C9H6Cl2F2O B8001688 2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone

2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone

Cat. No.: B8001688
M. Wt: 239.04 g/mol
InChI Key: NGOBSALZRFCNAR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two chlorine atoms, one methyl group, and two fluorine atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 4-chloro-2-methylphenyl derivatives with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of the biological activity of these molecules, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methyl-4-nitrobenzene: Similar in structure but contains a nitro group instead of the difluoroethanone moiety.

    2-Chloro-5-nitrotoluene: Another chlorinated aromatic compound with a nitro group.

    2-Chlorophenyl isocyanate: Contains an isocyanate group instead of the difluoroethanone moiety.

Uniqueness

2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOBSALZRFCNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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